molecular formula C14H11BrFNO2S B8160034 1-(3-Bromo-4-fluorophenylsulfonyl)indoline

1-(3-Bromo-4-fluorophenylsulfonyl)indoline

Cat. No. B8160034
M. Wt: 356.21 g/mol
InChI Key: SQBRAFXJCZWJBC-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

A mixture of 3-bromo-4-fluorobenzene-1-sulfonyl chloride (2.53 g, 8.33 mmol), indoline (0.933 mL, 8.33 mmol), and N,N-diisopropylethyl-amine (1.60 mL, 9.16 mmol) in tetrahydrofuran (20 mL) was stirred at room temperature for 20 hours. The reaction mixture was partitioned between water and ether. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated to a solid residue. Recrystallization from ether and heptane provided the title compound (1.99 g, 67%).
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
0.933 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([N:13]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
0.933 mL
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ether
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid residue
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether and heptane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)N1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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